Ácido anziaico

Descripción general

Descripción

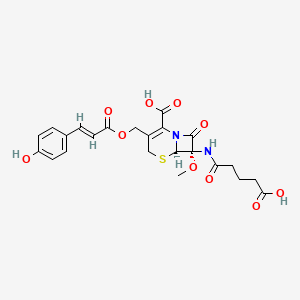

Anziaic acid is a carbonyl compound.

Aplicaciones Científicas De Investigación

Inhibidor de veneno de topoisomerasa

El ácido anziaico ha sido identificado como un nuevo inhibidor de veneno de topoisomerasa . Los inhibidores de topoisomerasa son efectivos para la terapia antibacteriana y anticancerígena porque pueden conducir a la acumulación del complejo intermedio de escisión del ADN formado por las enzimas topoisomerasa, que desencadenan la muerte celular .

Actividad antibacteriana

El ácido anziaico exhibe actividad antibacteriana contra Bacillus subtilis y una cepa permeable a la membrana de E. coli . Esto lo convierte en un candidato potencial para el desarrollo de nuevos fármacos antibacterianos.

Inhibidor de la topoisomerasa II humana

Se ha encontrado que el ácido anziaico actúa como un inhibidor de la topoisomerasa II humana . Esto sugiere su posible uso en terapia contra el cáncer, ya que la topoisomerasa II es un objetivo para muchos fármacos anticancerígenos.

Inhibidor de la topoisomerasa I de Yersinia pestis

Se ha encontrado que el ácido anziaico inhibe la topoisomerasa I de Yersinia pestis . Yersinia pestis es la bacteria responsable de la peste, por lo que este hallazgo podría tener implicaciones para el tratamiento de esta enfermedad.

Inhibidor de la topoisomerasa I de Escherichia coli

También se ha encontrado que el ácido anziaico inhibe la topoisomerasa I de Escherichia coli . Esto sugiere su posible uso en el tratamiento de infecciones causadas por E. coli.

Síntesis y desarrollo de la relación estructura-actividad (SAR)

Se ha descrito la síntesis total del ácido anziaico y sus análogos estructurales, y se ha desarrollado la relación estructura-actividad (SAR) preliminar basada en la inhibición de la topoisomerasa y la actividad antibacteriana de células completas . Esta investigación podría conducir al desarrollo de fármacos antibacterianos y anticancerígenos más efectivos.

Mecanismo De Acción

Target of Action

Anziaic acid, a depside found in lichens , primarily targets topoisomerase enzymes . These enzymes play essential roles in controlling the topological state of DNA, facilitating vital cellular functions including DNA replication, transcription, recombination, and repair . Anziaic acid has been identified as an inhibitor for both Yersinia pestis and Escherichia coli topoisomerase I . It also acts as an inhibitor of human topoisomerase II, but has little effect on human topoisomerase I .

Mode of Action

Anziaic acid works by inhibiting topoisomerase enzymes . Topoisomerase inhibitors are effective for antibacterial and anticancer therapy because they can lead to the accumulation of the intermediate DNA cleavage complex formed by the topoisomerase enzymes, which trigger cell death .

Biochemical Pathways

It is known that the compound interferes with the function of topoisomerase enzymes, which are involved in various dna transactions, including replication, transcription, and recombination . By inhibiting these enzymes, anziaic acid disrupts these critical cellular processes.

Result of Action

As a result of its action, anziaic acid exhibits antibacterial activity against Bacillus subtilis and a membrane permeable strain of E. coli . Its inhibition of topoisomerase enzymes leads to the accumulation of the intermediate DNA cleavage complex, triggering cell death . This makes anziaic acid a potential source for new antibacterial and anticancer compounds .

Action Environment

The action of anziaic acid may be influenced by various environmental factors. For instance, the compound is found in lichens , which are known to thrive in diverse environments, from arctic tundra to desert heat.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Anziaic acid plays a significant role in biochemical reactions, particularly as an antibacterial agent. It interacts with topoisomerase enzymes, inhibiting their function . Topoisomerases are crucial for DNA replication, transcription, recombination, and repair. By inhibiting these enzymes, anziaic acid prevents the proper functioning of bacterial cells, leading to their death . Additionally, anziaic acid has been shown to interact with human topoisomerase II, although it has little effect on human topoisomerase I .

Cellular Effects

Anziaic acid exhibits notable effects on various cell types and cellular processes. In bacterial cells, it inhibits topoisomerase enzymes, leading to the accumulation of DNA cleavage complexes and triggering cell death . In human cells, anziaic acid has been found to inhibit topoisomerase II, which can affect cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to the disruption of normal cellular functions and potentially induce apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of anziaic acid involves its binding to topoisomerase enzymes, thereby inhibiting their activity . This inhibition prevents the enzymes from relieving the torsional strain in DNA during replication and transcription, leading to the accumulation of DNA cleavage complexes . The binding interactions of anziaic acid with topoisomerase enzymes are crucial for its antibacterial and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anziaic acid have been observed to change over time. The compound exhibits stability under standard conditions, but its antibacterial activity can diminish with prolonged exposure to environmental factors . In in vitro studies, anziaic acid has shown consistent antibacterial activity against Bacillus subtilis and a membrane-permeable strain of Escherichia coli . Long-term effects on cellular function have been observed, with anziaic acid inducing apoptosis in cancer cells over extended periods .

Dosage Effects in Animal Models

The effects of anziaic acid vary with different dosages in animal models. At lower doses, anziaic acid exhibits significant antibacterial activity without notable toxic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, with specific dosages required to achieve optimal antibacterial and anticancer activity without inducing adverse effects .

Metabolic Pathways

Anziaic acid is involved in several metabolic pathways, particularly those related to its antibacterial and anticancer activities. It interacts with enzymes such as topoisomerases, which play a crucial role in DNA metabolism . The inhibition of these enzymes by anziaic acid affects metabolic flux and metabolite levels, leading to the disruption of normal cellular processes . Additionally, anziaic acid’s interaction with human topoisomerase II suggests its involvement in pathways related to cancer cell metabolism .

Transport and Distribution

Within cells and tissues, anziaic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it can exert its inhibitory effects on topoisomerase enzymes . The distribution of anziaic acid within tissues is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

Anziaic acid exhibits specific subcellular localization, primarily targeting the nucleus due to its interactions with topoisomerase enzymes . This localization is crucial for its activity, as it allows anziaic acid to inhibit DNA replication and transcription processes directly . Additionally, post-translational modifications and targeting signals may influence the subcellular localization of anziaic acid, directing it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-3-5-7-9-15-11-17(25)13-19(26)22(15)24(30)31-18-12-16(10-8-6-4-2)21(23(28)29)20(27)14-18/h11-14,25-27H,3-10H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFYPHLCGVCBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169856 | |

| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-68-9 | |

| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indeno[1,2-b]indole](/img/structure/B1252910.png)

![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)

![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)